Cas no 898407-26-6 (N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-phenylethyl)ethanediamide)

N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-phenylethyl)ethanediamide structure
898407-26-6 structure
Product Name:N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-phenylethyl)ethanediamide
CAS No:898407-26-6
MF:C24H30FN3O4S
MW:475.576108455658
CID:6239135
PubChem ID:18574627
Update Time:2025-07-15

N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-phenylethyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-phenylethyl)ethanediamide
    • F2571-0662
    • 898407-26-6
    • AKOS024661397
    • N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide
    • N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-phenylethyl)ethanediamide
    • N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-phenylethyl)oxamide
    • Inchi: 1S/C24H30FN3O4S/c1-18-17-20(25)10-11-22(18)33(31,32)28-16-6-5-9-21(28)13-15-27-24(30)23(29)26-14-12-19-7-3-2-4-8-19/h2-4,7-8,10-11,17,21H,5-6,9,12-16H2,1H3,(H,26,29)(H,27,30)
    • InChI Key: GDYVIYAJTKLKHX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1C)F)(N1CCCCC1CCNC(C(NCCC1C=CC=CC=1)=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 475.19410578g/mol
  • Monoisotopic Mass: 475.19410578g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 751
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 104Ų

N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-phenylethyl)ethanediamide Pricemore >>

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Additional information on N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-phenylethyl)ethanediamide

Professional Introduction to N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-phenylethyl)ethanediamide (CAS No: 898407-26-6)

N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-phenylethyl)ethanediamide, identified by its CAS number 898407-26-6, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a piperidine core and amide functional groups, has garnered attention due to its structural complexity and potential biological activity. The presence of a 4-fluoro-2-methylbenzenesulfonyl moiety and a 2-phenylethyl group suggests that this compound may exhibit unique interactions with biological targets, making it a valuable candidate for further investigation.

The synthesis of N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-phenylethyl)ethanediamide involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the 4-fluoro-2-methylbenzenesulfonyl group, in particular, necessitates careful handling to ensure regioselectivity and high yield. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the desired framework efficiently.

In recent years, there has been growing interest in the development of novel scaffolds for drug discovery, particularly those that incorporate heterocyclic structures like piperidine. Piperidine derivatives have shown promise in various therapeutic areas due to their ability to interact with biological targets in multiple ways. The amide functionalities in N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-phenylethyl)ethanediamide contribute to its potential as a bioactive molecule by facilitating hydrogen bonding interactions with proteins and nucleic acids.

The 4-fluoro-2-methylbenzenesulfonyl group is particularly noteworthy for its potential role in modulating biological activity. Fluorine atoms are known to influence the pharmacokinetic properties of molecules, often enhancing metabolic stability and binding affinity. Additionally, the presence of a methyl group at the ortho position relative to the sulfonyl group can introduce steric hindrance, which may be exploited to optimize binding interactions with specific targets.

The 2-phenylethyl group in this compound adds another layer of complexity and potential functionality. This aromatic side chain can participate in π-stacking interactions with biological targets, further enhancing binding affinity. Moreover, the phenyl ring can be modified or functionalized in various ways to fine-tune the biological activity of the molecule. Such modifications are often explored during lead optimization campaigns to improve potency and selectivity.

Ongoing research in the field of medicinal chemistry has highlighted the importance of understanding structure-activity relationships (SAR) for developing effective therapeutics. N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-phenylethyl)ethanediamide represents an excellent example of how structural features can be strategically incorporated into a molecular framework to achieve desired biological outcomes. By leveraging computational modeling and experimental validation, researchers can systematically explore the SAR of this compound and its derivatives.

In conclusion, N-{2-1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-ylethyl}-N'-(2-phenylethyl)ethanediamide (CAS No: 898407-26-6) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, including the 4-fluoro-2-methylbenzenesulfonyl and 2-phenylethyl strong>> moieties, make it an attractive candidate for further exploration. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in the development of next-generation therapeutics.

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